molecular formula C26H22O5 B11638390 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl benzoate

3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl benzoate

Cat. No.: B11638390
M. Wt: 414.4 g/mol
InChI Key: MATVUZAXRLMNKN-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl benzoate is an organic compound that features a chromenone core structure with a benzoate ester and a tert-butylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl benzoate typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.

    Introduction of the Benzoate Ester: The benzoate ester can be introduced through esterification reactions, where the chromenone core is reacted with benzoic acid or its derivatives in the presence of dehydrating agents such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

    Attachment of the tert-Butylphenoxy Group: The tert-butylphenoxy group can be introduced via nucleophilic substitution reactions, where the chromenone core is reacted with 4-tert-butylphenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form benzoic acids.

    Reduction: Reduction reactions can convert the carbonyl group in the chromenone core to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles such as amines or thiols.

Major Products

    Oxidation: Benzoic acids.

    Reduction: Hydroxy derivatives of the chromenone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl benzoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The benzoate ester and tert-butylphenoxy groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-Butylphenoxy)benzaldehyde: Similar structure but lacks the chromenone core.

    Ethyl 3-(4-tert-butylphenoxy)benzoate: Similar ester functionality but different core structure.

    4-tert-Butylphenyl benzoate: Lacks the chromenone core and has a simpler structure.

Uniqueness

3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl benzoate is unique due to its combination of a chromenone core with a benzoate ester and a tert-butylphenoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C26H22O5

Molecular Weight

414.4 g/mol

IUPAC Name

[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl] benzoate

InChI

InChI=1S/C26H22O5/c1-26(2,3)18-9-11-19(12-10-18)30-23-16-29-22-15-20(13-14-21(22)24(23)27)31-25(28)17-7-5-4-6-8-17/h4-16H,1-3H3

InChI Key

MATVUZAXRLMNKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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